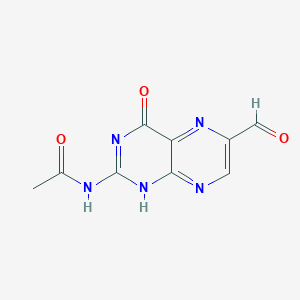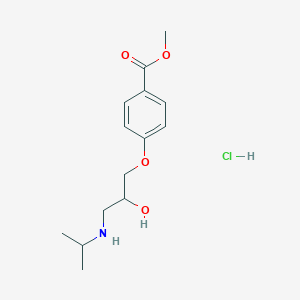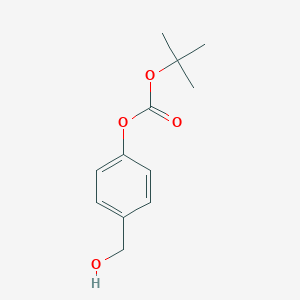
2-ヘキシン-NECA
概要
説明
科学的研究の応用
HENECA has a wide range of applications in scientific research:
作用機序
HENECA exerts its effects by selectively binding to A2A adenosine receptors. This binding increases intracellular cAMP levels, which in turn inhibits TNFα-evoked MMP-3 release and induces Aβ42 production in SH-SY5Y cells . The molecular targets involved include the A2A adenosine receptors, adenylyl cyclase, and the cAMP signaling pathway .
将来の方向性
Adenosine receptors are considered to be a new target for anti-platelet therapy . The antithrombotic activity of 2-Hexynyl-NECA, an adenosine receptor agonist, has been demonstrated in vivo . Future research may focus on the potential of 2-Hexynyl-NECA and other adenosine receptor agonists in anti-platelet therapy .
生化学分析
Biochemical Properties
2-Hexynyl-NECA is known to interact with adenosine receptors, specifically the A2A and A3 subtypes . These interactions play a crucial role in various biochemical reactions. The compound’s high affinity for these receptors allows it to effectively inhibit the binding of radioligands to A1 and A2 receptors .
Cellular Effects
The effects of 2-Hexynyl-NECA on cells are primarily mediated through its interactions with adenosine receptors. For instance, it has been shown to increase cAMP accumulation and inhibit platelet aggregation . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Hexynyl-NECA exerts its effects by binding to adenosine receptors, particularly the A2A and A3 subtypes . This binding interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .
Dosage Effects in Animal Models
In animal models, the effects of 2-Hexynyl-NECA have been shown to vary with dosage . For instance, it was found to be the most potent adenosine compound currently available, with IC50 values of 0.10 and 0.07 μM in human and rabbit platelets, respectively .
Metabolic Pathways
Given its interactions with adenosine receptors, it is likely that it plays a role in adenosine-related metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Hexynyl-NECA within cells and tissues are likely influenced by its interactions with adenosine receptors
Subcellular Localization
Given its interactions with adenosine receptors, it is likely that it is localized to areas of the cell where these receptors are present .
準備方法
HENECA is synthesized through both linear and convergent synthetic routes. The linear approach involves eight synthetic steps starting from guanosine, yielding 2-iodoadenosine-5’-N-ethylcarboxamide as an intermediate, which is then converted to HENECA . The convergent approach, although shorter with five steps, proceeds with a lower overall yield . Industrial production methods typically follow these synthetic routes, optimizing reaction conditions to maximize yield and purity.
化学反応の分析
HENECA undergoes various chemical reactions, including:
Oxidation: HENECA can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: HENECA can undergo substitution reactions, particularly at the hexynyl group, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
HENECA is compared with other adenosine receptor agonists such as NECA (N-ethylcarboxamidoadenosine) and CGS 21680 (2-[(4-(2-carboxyethyl)phenethyl)amino]adenosine-5’-N-ethyluronamide) . While NECA and CGS 21680 also target adenosine receptors, HENECA shows higher selectivity for A2A receptors over A1 receptors . This selectivity makes HENECA unique and valuable for specific research applications.
Similar Compounds
- NECA (N-ethylcarboxamidoadenosine)
- CGS 21680 (2-[(4-(2-carboxyethyl)phenethyl)amino]adenosine-5’-N-ethyluronamide)
- CCPA (2-chloro-N6-cyclopentyladenosine)
HENECA’s unique properties and high selectivity for A2A receptors make it a valuable compound in various scientific research fields.
特性
IUPAC Name |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276119 | |
| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141018-30-6 | |
| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]
ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:
A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.
A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []
A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.
A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.
ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:
ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:
- Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []
- Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []
- Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




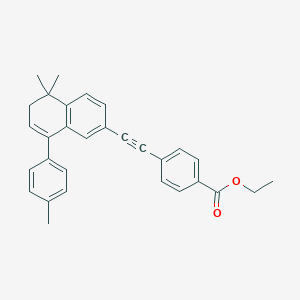
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)

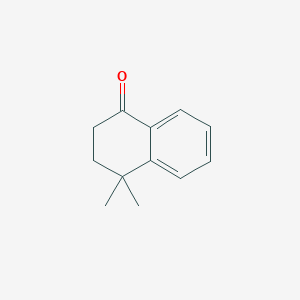
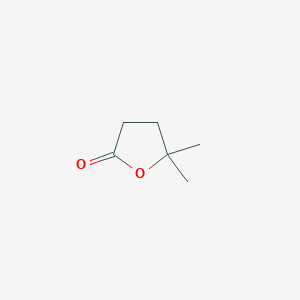

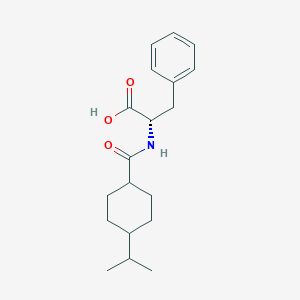
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
